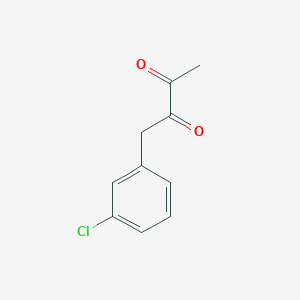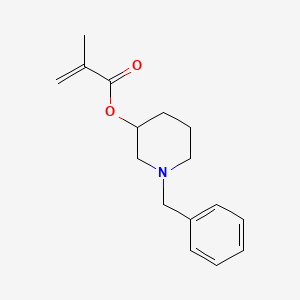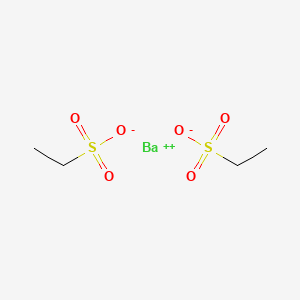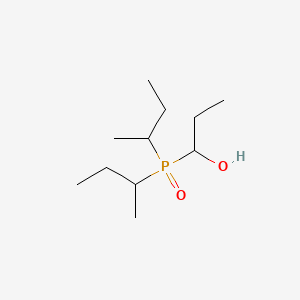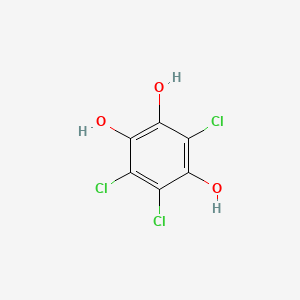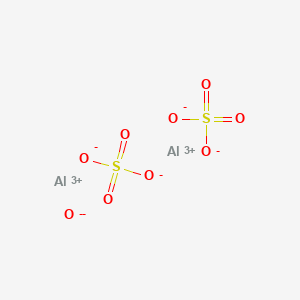
Dibenz(a,h)anthracene-3,4-diol, diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenz(a,h)anthracene-3,4-diol, diacetate is a derivative of dibenz(a,h)anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene rings. This compound is known for its stability and genotoxic properties, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of dibenz(a,h)anthracene-3,4-diol, diacetate typically involves the acetylation of dibenz(a,h)anthracene-3,4-diol. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to facilitate the acetylation reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Dibenz(a,h)anthracene-3,4-diol, diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its diol form.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dibenz(a,h)anthracene-3,4-diol, diacetate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Medicine: Studies on its genotoxicity contribute to cancer research, particularly in understanding how PAHs cause mutations and cancer.
Mechanism of Action
The mechanism of action of dibenz(a,h)anthracene-3,4-diol, diacetate involves its interaction with DNA, leading to mutations. This compound intercalates into DNA, causing structural distortions that result in genotoxic effects. The molecular targets include DNA bases, and the pathways involved are related to DNA repair mechanisms and the activation of oncogenes .
Comparison with Similar Compounds
Dibenz(a,h)anthracene-3,4-diol, diacetate is unique compared to other PAHs due to its specific structure and genotoxic properties. Similar compounds include:
Benzo(a)pyrene: Another PAH known for its carcinogenic properties.
Chrysene: A four-ring PAH with similar genotoxic effects.
Anthracene: A simpler three-ring PAH used in similar research contexts
These compounds share structural similarities but differ in their specific biological activities and environmental behaviors.
Properties
CAS No. |
70644-34-7 |
|---|---|
Molecular Formula |
C26H18O4 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(4-acetyloxynaphtho[1,2-b]phenanthren-3-yl) acetate |
InChI |
InChI=1S/C26H18O4/c1-15(27)29-25-12-11-21-22(26(25)30-16(2)28)10-9-19-13-23-18(14-24(19)21)8-7-17-5-3-4-6-20(17)23/h3-14H,1-2H3 |
InChI Key |
WSGYDOQHMXHXGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C=C1)C3=CC4=C(C=C3C=C2)C5=CC=CC=C5C=C4)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


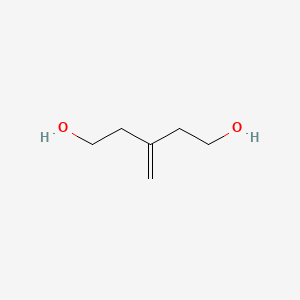

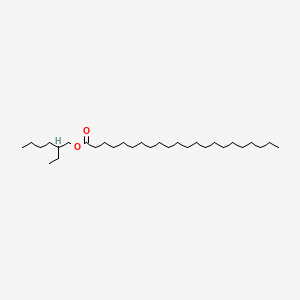
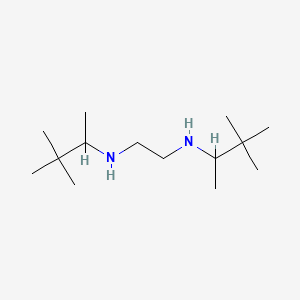
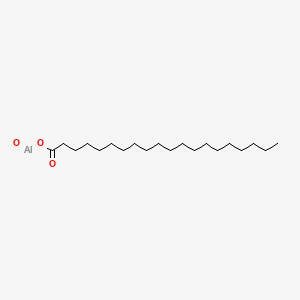
![acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury](/img/structure/B15176582.png)
